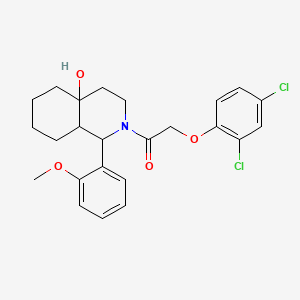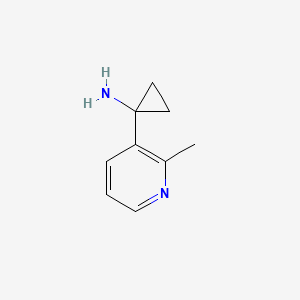
1-(2-Methylpyridin-3-YL)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Metilpiridin-3-IL)ciclopropanamina es un compuesto que pertenece a la clase de los derivados de piridina. Los derivados de piridina son conocidos por su amplia gama de aplicaciones en varios campos, como los productos farmacéuticos, los agroquímicos y la ciencia de los materiales. La estructura de 1-(2-Metilpiridin-3-IL)ciclopropanamina consta de un anillo de ciclopropano unido a un anillo de piridina, que está sustituido con un grupo metilo en la posición 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2-Metilpiridin-3-IL)ciclopropanamina se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de acoplamiento cruzado de Suzuki. Esta reacción típicamente utiliza el acoplamiento catalizado por paladio de 5-bromo-2-metilpiridin-3-amina con ácido ciclopropilborónico en condiciones suaves . La reacción se lleva a cabo en presencia de una base como el carbonato de potasio y un solvente como el tetrahidrofurano (THF) a temperaturas elevadas.
Métodos de producción industrial
La producción industrial de 1-(2-Metilpiridin-3-IL)ciclopropanamina puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la eficiencia del proceso de producción. Además, el uso de sistemas automatizados para la adición de reactivos y el aislamiento de productos puede optimizar aún más la producción industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2-Metilpiridin-3-IL)ciclopropanamina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio para producir derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente sustitución nucleófila, donde el anillo de ciclopropano o el anillo de piridina se pueden sustituir con diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso o peróxido de hidrógeno en un solvente orgánico.
Reducción: Hidruro de litio y aluminio en éter anhidro o tetrahidrofurano.
Sustitución: Nucleófilos como aminas, tioles o haluros en presencia de una base y un solvente adecuados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de N-piridina, mientras que la reducción puede producir ciclopropilaminas con diferentes sustituyentes.
Aplicaciones Científicas De Investigación
1-(2-Metilpiridin-3-IL)ciclopropanamina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis de derivados de piridina más complejos y compuestos heterocíclicos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible intermedio farmacéutico para el desarrollo de nuevos fármacos dirigidos a diversas enfermedades.
Industria: Utilizado en la producción de agroquímicos, colorantes y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Metilpiridin-3-IL)ciclopropanamina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías metabólicas, afectando así los procesos celulares. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
1-(4-Metilpiridin-2-IL)ciclopropanamina: Estructura similar, pero con el grupo metilo en la posición 4.
1-(6-Metilpiridin-3-IL)ciclopropanamina: Estructura similar, pero con el grupo metilo en la posición 6.
2-Metilpiridin-3-amina: Carece del anillo de ciclopropano, pero tiene un núcleo de piridina similar.
Unicidad
1-(2-Metilpiridin-3-IL)ciclopropanamina es único debido a la posición específica del grupo metilo y la presencia del anillo de ciclopropano. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C9H12N2 |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
1-(2-methylpyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H12N2/c1-7-8(3-2-6-11-7)9(10)4-5-9/h2-3,6H,4-5,10H2,1H3 |
Clave InChI |
NYSJAPQQHCVWTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=N1)C2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


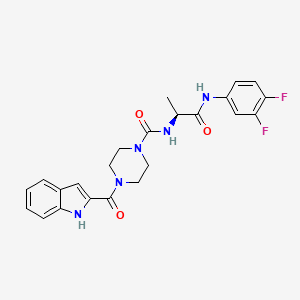
![N-tert-butyl-N-[[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]carbamate](/img/structure/B12634397.png)
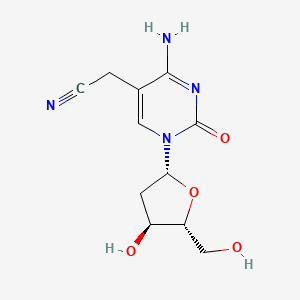
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12634409.png)
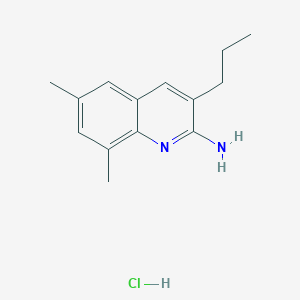

![1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-](/img/structure/B12634423.png)
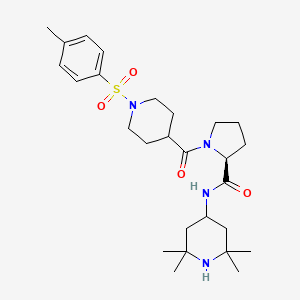
![Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B12634427.png)
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)

![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)
![N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide](/img/structure/B12634466.png)
